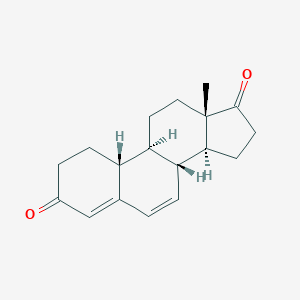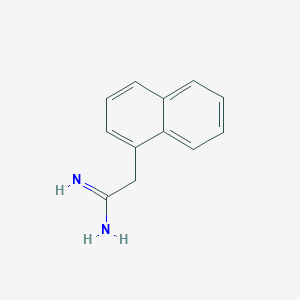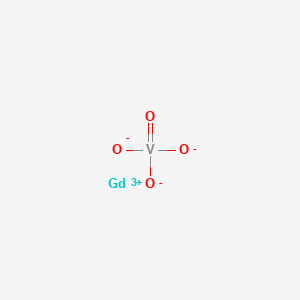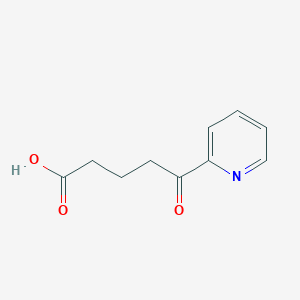![molecular formula C24H36N2O2 B084685 ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate CAS No. 14722-16-8](/img/structure/B84685.png)
ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate: is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate typically involves the reaction of 1-naphthaleneacetic acid with 3-(dimethylamino)propylamine in the presence of an esterification agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines.
Major Products:
Oxidation: Formation of naphthaleneacetic acid derivatives.
Reduction: Formation of reduced naphthaleneacetic acid esters.
Substitution: Formation of substituted naphthaleneacetic acid esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: In biological research, it is used to study the interactions between organic molecules and biological systems.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate involves its interaction with various molecular targets. The dimethylamino groups can interact with nucleophilic sites on other molecules, facilitating various chemical reactions. The naphthalene ring structure provides stability and enhances the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
- α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetamide
- N-[3-(dimethylamino)propyl]acetamide
Uniqueness: Compared to similar compounds, ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate has a unique ester functional group that enhances its reactivity and versatility in various chemical reactions. The presence of the naphthalene ring also provides additional stability and makes it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
14722-16-8 |
|---|---|
Molekularformel |
C24H36N2O2 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate |
InChI |
InChI=1S/C24H36N2O2/c1-6-28-23(27)24(16-10-18-25(2)3,17-11-19-26(4)5)22-15-9-13-20-12-7-8-14-21(20)22/h7-9,12-15H,6,10-11,16-19H2,1-5H3 |
InChI-Schlüssel |
YRZHWWNFBIVSNR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CCOC(=O)C(CCCN(C)C)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
| 14722-16-8 | |
Synonyme |
α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















